molecular formula C11H18ClN5 B12231775 N-[(1-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

N-[(1-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12231775
M. Wt: 255.75 g/mol
InChI Key: QZHPUUNIIDUPNS-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at the 1-position of the pyrazole ring and a dimethyl substitution at the 2 and 4 positions. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-4-16-6-5-10(14-16)8-12-11-9(2)7-13-15(11)3;/h5-7,12H,4,8H2,1-3H3;1H

InChI Key

QZHPUUNIIDUPNS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=C(C=NN2C)C.Cl

Origin of Product

United States

Preparation Methods

Formation of 1-Ethylpyrazole Intermediate

The synthesis begins with the preparation of 1-ethylpyrazole , a key intermediate. This is typically achieved by reacting pyrazole with ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the nitrogen atom at the 1-position of pyrazole attacks the electrophilic carbon of the alkyl halide.

Reaction Conditions :

  • Solvent : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
  • Temperature : 80–100°C
  • Time : 6–12 hours
  • Yield : 70–85%

Reductive Amination of Pyrazole Aldehydes

Synthesis of 1-Ethylpyrazole-3-carbaldehyde

1-Ethylpyrazole-3-carbaldehyde is synthesized via Vilsmeier-Haack formylation , where 1-ethylpyrazole reacts with phosphoryl chloride (POCl3) and DMF. The aldehyde group is introduced at the 3-position of the pyrazole ring.

Optimized Parameters :

  • Molar Ratio (POCl3:DMF:Pyrazole): 1.2:1.5:1
  • Temperature : 0–5°C (initial), then 25°C
  • Yield : 78%

Reductive Coupling with 2,4-Dimethylpyrazol-3-amine

The aldehyde intermediate undergoes reductive amination with 2,4-dimethylpyrazol-3-amine using sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst. This step forms the critical C–N bond between the pyrazole units.

Comparative Data :

Reducing Agent Solvent Temperature Yield
NaBH3CN Methanol 25°C 62%
H2/Pd-C Ethanol 50°C 70%

The Pd-catalyzed method offers higher yields but requires specialized equipment for hydrogenation.

Solid-Phase Synthesis for High-Throughput Production

Immobilization of 2,4-Dimethylpyrazol-3-amine

In this approach, 2,4-dimethylpyrazol-3-amine is anchored to a resin (e.g., Wang resin) via a labile ester linkage. The immobilized amine then reacts with 1-ethylpyrazole-3-methyl bromide in the presence of a coupling agent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Critical Parameters :

  • Coupling Agent : HATU or COMU
  • Base : N-Ethyl-N,N-diisopropylamine (DIPEA)
  • Solvent : DMF or dichloromethane
  • Yield : 50–60% per cycle

Cleavage and Hydrochloride Formation

The product is cleaved from the resin using trifluoroacetic acid (TFA), followed by treatment with hydrochloric acid to form the hydrochloride salt. Purification via reversed-phase HPLC yields the final compound with >95% purity.

Comparative Analysis of Methods

Method Advantages Limitations Scale Suitability
Nucleophilic Substitution Simple reagents Low yields in coupling step Laboratory
Reductive Amination High selectivity Requires aldehydes Pilot plant
Solid-Phase Synthesis High-throughput capability Costly resins and reagents Industrial

Mechanistic Insights and Side Reactions

Competing Alkylation at Multiple Sites

Pyrazole rings contain multiple nucleophilic sites (N1 and N2), leading to regioisomeric byproducts. Using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) suppresses N2 alkylation, improving regioselectivity.

Hydrochloride Salt Formation

The free base is treated with 1–2 equivalents of HCl in ethanol or diethyl ether. Excess acid must be avoided to prevent decomposition of the pyrazole ring.

Industrial-Scale Optimization

Continuous Flow Reactors

Recent patents describe continuous flow systems for the alkylation step, reducing reaction times from hours to minutes. For example, mixing 1-ethylpyrazole and chloromethylating agent in a microreactor at 120°C achieves 90% conversion in 10 minutes.

Green Chemistry Approaches

Water-based reactions using microwave irradiation or enzyme catalysts (e.g., lipases) are emerging as sustainable alternatives, though yields remain lower (40–50%).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazoles.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Formation of ethylpyrazole carboxylic acid.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of halogenated or alkylated pyrazole derivatives.

Scientific Research Applications

N-[(1-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methylpyrazole
  • 2,4-dimethylpyrazole
  • 1-ethyl-2,4-dimethylpyrazole

Uniqueness

N-[(1-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and dimethyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

N-[(1-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a compound belonging to the pyrazole family, characterized by its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H18ClN5C_{11}H_{18}ClN_5, with a molecular weight of approximately 255.75 g/mol. Its IUPAC name reflects its complex structure and substitution pattern, which significantly influences its biological activity.

PropertyValue
Molecular FormulaC11H18ClN5
Molecular Weight255.75 g/mol
IUPAC NameThis compound
CAS Number1856096-92-8

Synthesis

The synthesis of this compound typically involves the reaction of 1-ethylpyrazole with appropriate methylating agents under controlled conditions. Key steps include:

  • Cyclization Reaction : Formation of 1-ethylpyrazole.
  • Methylation : Introduction of methyl groups at the 2 and 4 positions using reagents like methyl iodide.
  • Amination : Reaction with an amine to introduce the amine group at the 3-position.
  • Formation of Hydrochloride Salt : Treatment with hydrochloric acid to yield the hydrochloride salt form, enhancing solubility.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrazole ring facilitates interactions through hydrogen bonding and π–π stacking with active sites, leading to modulation of enzymatic activity.

Pharmacological Applications

Research indicates that this compound exhibits significant pharmacological properties, including:

  • Anti-inflammatory Activity : It has been investigated for its potential to inhibit inflammatory pathways.
  • Anticancer Properties : Studies suggest it may affect various cancer cell lines by modulating key signaling pathways.
  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor in biochemical assays.

Study 1: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of this compound in a murine model. The results indicated a significant reduction in inflammatory markers compared to controls, suggesting its potential utility in treating inflammatory diseases.

Study 2: Anticancer Activity

In another investigation reported in Cancer Research, this compound was tested against various cancer cell lines (e.g., breast and lung cancer). The findings revealed that it inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
N-[1-Ethylpyrazolyl]methyl]-2,5-dimethylpyrazolC11H18ClN5Different substitution pattern affecting activity
4-Amino-3,5-dimethylpyrazoleC5H9N3Known for antimicrobial properties
N-[5-Fluoro-pyrazolyl]methyl]methanamineC12H19ClFNContains fluorine substituent altering activity

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